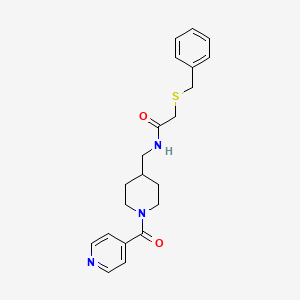

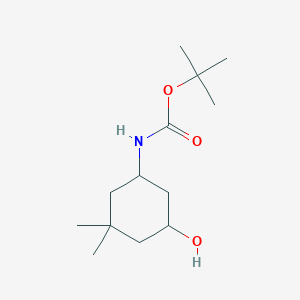

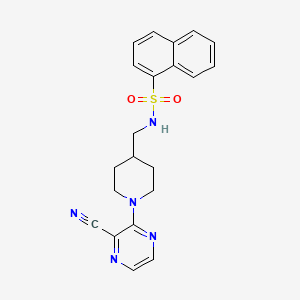

![molecular formula C17H11F3N2OS B2540348 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide CAS No. 566148-88-7](/img/structure/B2540348.png)

2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide" is a chemical entity that appears to be related to the field of organic synthesis, particularly focusing on cyanoacrylamide derivatives. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds and their synthesis, structure, and properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of an aldehyde with a cyanoacetate followed by purification techniques such as column chromatography. For instance, the synthesis of "2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid" was achieved by condensing 4-dimethylaminobenzaldehyde with methyl cyanoacetate . This suggests that the synthesis of "this compound" might also involve a similar condensation reaction, possibly with a difluoromethylsulfanyl-substituted benzaldehyde and a fluoro-substituted cyanoacetate, followed by amide formation.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as Nuclear Magnetic Resonance (NMR) and X-ray single-crystal diffraction. For example, the structure of "2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide" was determined by X-ray single-crystal diffraction, revealing its crystallographic parameters and confirming its monoclinic space group . This indicates that a detailed molecular structure analysis of the compound would likely involve similar advanced techniques to determine its precise configuration and conformation.

Chemical Reactions Analysis

The reactivity and chemical behavior of cyanoacrylamide derivatives can be complex and is influenced by the substituents on the aromatic rings and the cyano group. The provided papers do not detail specific reactions for the compound , but studies on similar compounds can shed light on potential reactivity patterns, such as susceptibility to nucleophilic attack at the cyano group or electrophilic aromatic substitution facilitated by the electron-withdrawing cyano group.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like "this compound" can be inferred from related studies. For instance, the electronic properties of "2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid" were analyzed using ultraviolet-visible absorption spectroscopy, and its thermal stability was assessed using thermogravimetric analysis (TG-DTA) . Similarly, the crystal structure of "2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide" provided insights into its density and crystal packing . These techniques would likely be applicable in analyzing the physical and chemical properties of the compound , including its electronic properties, thermal stability, and crystallographic characteristics.

科学的研究の応用

Analogues and Inhibition Mechanisms

2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide and its analogues are primarily investigated for their potential in inhibiting key biological pathways. For instance, analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, have been studied for their ability to inhibit the tyrosine kinase epidermal growth factor receptor (EGFR), crucial for the proliferation of certain cancer cells. These molecules' molecular structures indicate a planar conformation which may be favorable for binding the ATP-binding pocket of EGFR, highlighting a potential mechanism for their inhibitory effects (Ghosh, Zheng, & Uckun, 1999).

Photoluminescence Properties

Research into π-extended fluorene derivatives, including structures similar to this compound, demonstrates these compounds' potential in developing fluorescent solvatochromic dyes. These compounds have been shown to exhibit high fluorescence quantum yields and unique on-off behavior of emission by solvents, suggesting their applicability in materials science and sensor technology (Kotaka, Konishi, & Mizuno, 2010).

Molecular Docking Studies

Molecular docking studies have explored the interactions between similar compounds and various proteins, providing insights into potential therapeutic applications. For example, N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, a compound with a similar structure, has been characterized for its binding with prostate cancer proteins, suggesting a potential for drug development in cancer treatment (Chandralekha, Rajagopal, Muthu, & FathimaRizwana, 2019).

Synthetic Applications

The compound and its analogs have been involved in the development of novel synthetic methods, such as the cobaltadithiolene complex-catalyzed synthesis of cyanofluoroamides, indicating its significance in organic synthesis and pharmaceutical manufacturing. This process highlights the utility of these compounds in facilitating reactions under mild conditions to obtain products with potential pharmacological activity (Yokoyama et al., 2004).

特性

IUPAC Name |

2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2OS/c18-13-3-1-2-11(9-13)8-12(10-21)16(23)22-14-4-6-15(7-5-14)24-17(19)20/h1-9,17H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAIUYXWFMGYQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=C(C#N)C(=O)NC2=CC=C(C=C2)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

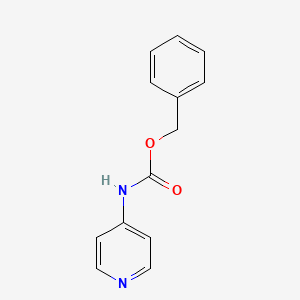

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride](/img/structure/B2540266.png)

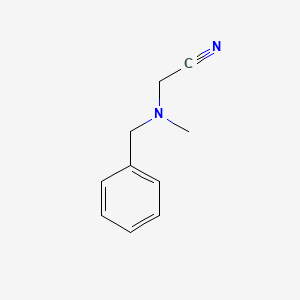

![N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2540273.png)

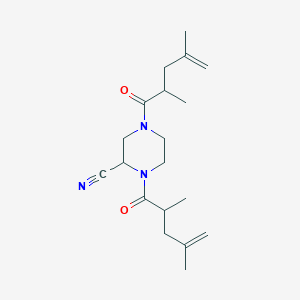

![1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2540283.png)